molecular formula C11H11NO2S B8611171 3-(3-Cyanopropylsulfanyl)benzoic acid

3-(3-Cyanopropylsulfanyl)benzoic acid

Cat. No. B8611171
M. Wt: 221.28 g/mol
InChI Key: MKZQXTCXMKCFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Cyanopropylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Cyanopropylsulfanyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Cyanopropylsulfanyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Cyanopropylsulfanyl)benzoic acid

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

3-(3-cyanopropylsulfanyl)benzoic acid

InChI

InChI=1S/C11H11NO2S/c12-6-1-2-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8H,1-2,7H2,(H,13,14)

InChI Key

MKZQXTCXMKCFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCCC#N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 3-mercaptobenzoic acid (250 mg, 1.62 mmole) in ethanol (10 ml), anhydrous potassium carbonate (896 mg, 6.48 mmole) was added followed by bromobutyronitrile (239.97 mg, 1.62 mmole). The reaction mixture was refluxed overnight. The ethanol was evaporated and water added. The basic solution was extracted with ethyl acetate. The aqueous layer was acidified and the resulting precipitate filtered and dried to yield 196 mg product. M.S. m/s 220 (M−1)+. 1H NMR (DMSO) δ 1.79 (2H, m, —CH2-), 2.37 (2H, t, —CH2-), 3.02 (2H, t, —CH2-), 7.56 (1H, d, 1×ArH), 7.74 (1H, d, 1×ArH), 7.83 (1H, bs, 1H, 1×ArH).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
896 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
239.97 mg
Type
reactant
Reaction Step Two

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